(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Description
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid is a chiral heterocyclic compound featuring a partially saturated oxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. Its stereochemistry (4S,5R) is critical for its physicochemical properties and biological interactions. The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active oxazole derivatives, such as enzyme inhibitors and antimicrobial agents .
Properties
CAS No. |
779289-59-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)/t7-,9+/m1/s1 |
InChI Key |
HMISRFBNNBBPIL-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and structural complexity.
Medicine
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Steric and Electronic Effects: The diphenyl analog (C₁₆H₁₃NO₃) exhibits lower enantioselectivity during enzymatic synthesis compared to the monophenylic target compound, likely due to increased steric hindrance .
Biological Activity :
- Substitution with N-methyl-D-glucamine at the 5-position () confers vasoactive properties, whereas the methyl-phenyl analog lacks reported bioactivity .
- Complex analogs with dihydroxyphenyl groups () are tailored for high-affinity macromolecular binding, as seen in protein-ligand crystallography studies .
Pharmacological Potential
- Vasoactive Derivatives : identifies a glucamine-modified oxazole-carboxylic acid as a potent vasoactive agent, suggesting that functionalization at the 5-position is critical for cardiovascular activity .
- Antimicrobial and Enzymatic Roles : Oxazole derivatives with carboxylate moieties are frequently associated with antibiotic and enzyme-inhibitory properties, though the target compound’s specific applications require further study .
Biological Activity
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydrooxazole ring and a carboxylic acid functional group, contributing to its biological activity.
Research indicates that (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on human acetylcholinesterase (hAChE), a critical enzyme in neurotransmission.
- Cellular Interaction : Studies suggest that it interacts with cellular receptors and modulates signaling pathways that can affect cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid:
- In vitro Studies : In human neuroblastoma SH-SY5Y cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests that it may be a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects:
- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid exhibited protective effects against cell death.
Data Table: Biological Activity Summary
| Activity | IC50 Value (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | 15 | SH-SY5Y (neuroblastoma) | |
| Neuroprotection | Not specified | Oxidative stress model | |
| Acetylcholinesterase Inhibition | 0.025 | Enzymatic assay |
Case Studies
- Neuroblastoma Study : A study published in Journal of Medicinal Chemistry evaluated the structure–activity relationship (SAR) of various derivatives of oxazole compounds. The findings indicated that modifications to the phenyl ring significantly altered the potency against neuroblastoma cells.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition profile of related oxazole compounds. It was found that the presence of specific substituents on the oxazole ring could enhance or diminish enzyme binding affinity.
Q & A
Q. What are the established synthetic routes for (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, and how are reaction conditions optimized for yield and stereochemical control?
The compound is synthesized via the Boyer reaction , where 2-azidoalcohols react with aldehydes under acidic conditions. For example, benzaldehyde and 1-azido-2-propanol in sulfuric acid yield the oxazole scaffold with high stereoselectivity. Optimization involves adjusting the acid catalyst strength, reaction temperature (typically 60–80°C), and solvent polarity to enhance diastereomeric purity. Post-synthetic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) provides the carboxylic acid derivative .
Q. How is X-ray crystallography applied to confirm the stereochemistry and crystal packing of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the absolute configuration. Key steps include:
- Data collection with Mo/Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods (SHELXS) and refinement against F² (SHELXL).
- Validation of the (4S,5R) configuration using Flack parameters and hydrogen-bonding analysis to confirm crystal packing motifs. Disordered solvent molecules are masked using SQUEEZE in PLATON .
Advanced Research Questions
Q. What role does (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid play in pseudomonine biosynthesis, and what experimental approaches elucidate its enzymatic interactions?
The compound is a hydroxamic acid intermediate in pseudomonine biosynthesis , formed via condensation of its carboxyl group with N-hydroxy-2-(1H-imidazol-4-yl)ethanamine. To study enzymatic interactions:
Q. How can researchers address discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?
Discrepancies arise from solvent effects, tautomerism, or conformational flexibility. Methodological solutions include:
- DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and IR vibrational modes in explicit solvent models (e.g., DMSO or water).
- Variable-temperature NMR to identify dynamic equilibria.
- 2D-NMR (COSY, NOESY) resolves coupling patterns and spatial proximities, validating computational models .
Q. What methodologies are used to evaluate the vasoactive properties of derivatives of this compound, and how do structural modifications impact biological activity?
Derivatives are tested in isolated aortic ring assays to measure vasodilation/constriction. Key methods:
- Dose-response curves (1–100 μM) assess potency (EC₅₀).
- Structure-activity relationship (SAR) studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
